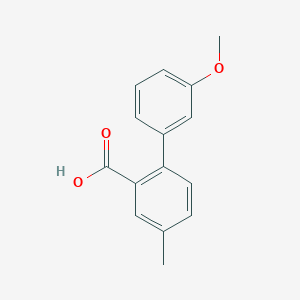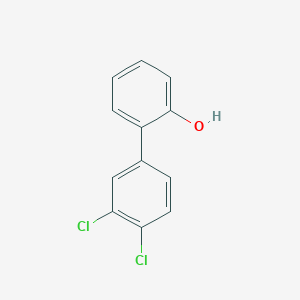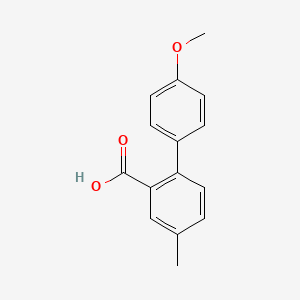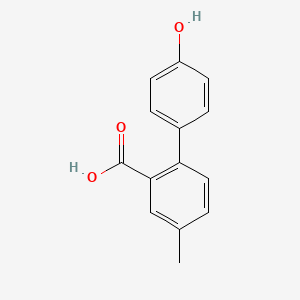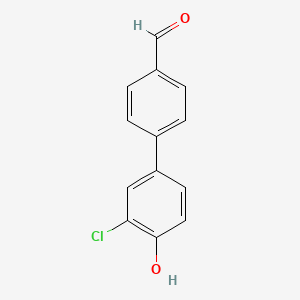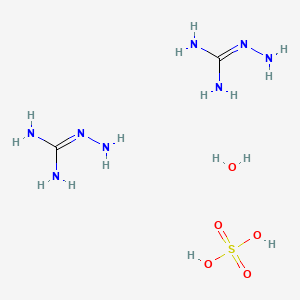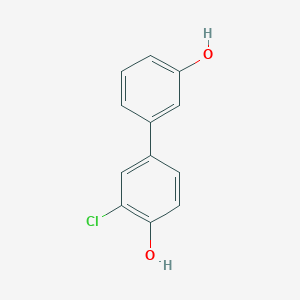
2-Chloro-4-(3-hydroxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% (2C4HPP) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a white crystalline solid with a melting point of approximately 160°C and a boiling point of approximately 250°C. It is soluble in organic solvents and has a wide range of uses in various industries. Its chemical formula is C6H4ClOH.
Scientific Research Applications
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% has a wide range of applications in the scientific field, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a fuel additive. It is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals. Additionally, it has been used as a starting material for the synthesis of other compounds, such as 2-chloro-4-(3-hydroxyphenyl)benzoic acid and 2-chloro-4-(3-hydroxyphenyl)benzaldehyde.
Mechanism of Action
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 has been found to reduce inflammation and pain in various conditions, including arthritis and other inflammatory diseases.
Biochemical and Physiological Effects
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators. Additionally, it has been found to have anti-oxidant properties, which may be beneficial in preventing cancer and other diseases.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% is relatively easy to synthesize and is widely available in the laboratory. It is also relatively stable and has a wide range of applications in the scientific and industrial fields. However, it is important to note that 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% is a highly reactive compound and should be handled with care. Additionally, it is important to note that 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% is a highly toxic compound and should be handled with extreme caution.
Future Directions
Future research on 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% may focus on further exploring its potential anti-inflammatory and anti-cancer properties. Additionally, further research may focus on exploring the potential of 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% as a fuel additive, as a catalyst in organic reactions, and as a reagent in chemical synthesis. Further research may also focus on exploring the potential of 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% as a starting material for the synthesis of other compounds. Additionally, further research may focus on exploring the potential of 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% as a pharmaceutical or pesticide. Finally, further research may focus on exploring the potential of 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% as an industrial chemical.
Synthesis Methods
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% can be synthesized from the reaction of 4-chlorophenol and 3-hydroxybenzoic acid in the presence of an acid catalyst. This reaction is typically carried out in aqueous solution at a temperature of 80-90°C. The reaction is exothermic and the reaction time is typically around 30 minutes. The yield of the reaction is typically around 95%.
properties
IUPAC Name |
2-chloro-4-(3-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYWPRBHPJTLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653502 |
Source


|
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920283-79-0 |
Source


|
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



